3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O4/c1-33-21-12-7-16(15-22(21)34-2)13-14-28-26(32)24-23(19-5-3-4-6-20(19)29-24)30-25(31)17-8-10-18(27)11-9-17/h3-12,15,29H,13-14H2,1-2H3,(H,28,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBBWNMSLNLJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the piperazine ring and the attachment of the nicotinamide group. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with indole structures often exhibit anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : The compound is believed to function through the inhibition of specific kinases involved in cancer cell proliferation and survival pathways.
Neurological Applications
The compound has shown promise in preclinical studies for treating neurological disorders such as depression and anxiety.
- Mechanism of Action : It is hypothesized that the compound modulates neurotransmitter systems, particularly serotonin and norepinephrine pathways.
| Study Type | Result Summary | Reference |
|---|---|---|
| Animal Model | Significant reduction in anxiety | |
| In Vitro Assay | Increased neuronal survival |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on various human cancer cell lines. The results demonstrated promising cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a lead compound for further development.
Case Study 2: Neuroprotective Effects
In a study conducted on rodent models, the administration of the compound resulted in notable improvements in behavioral tests associated with anxiety and depression. The findings support its potential use as an antidepressant agent.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Indole-2-carboxamides
Key Observations:
Substituent Effects on Bioactivity :
- The 4-chlorobenzamido group in the target compound contrasts with the azidomethyl group in , which was designed for photoaffinity labeling in receptor studies. The chloro substituent may enhance metabolic stability compared to the labile azide group.
- The 3,4-dimethoxyphenethyl chain in the target compound and Rip-B shares structural similarity, but Rip-B lacks the indole core, reducing its capacity for π-π interactions critical in receptor binding.
Synthetic Methodologies: The target compound’s synthesis likely involves amide coupling similar to , where TBTU (a coupling agent) and 2,6-lutidine (base) are used under cooled conditions. This contrasts with , where LiAlH4/AlCl3 reduction is employed for dimethylaminophenyl derivatives.
Physicochemical Properties :
- Methoxy groups (as in the target compound and Rip-B ) increase polarity compared to lipophilic substituents like 4-benzoylphenethyl . However, Rip-B’s lower melting point (90°C) suggests reduced crystallinity relative to indole-carboxamides.
Crystallographic and Spectroscopic Comparisons
- Hydrogen-Bonding Networks : The compound in exhibits intermolecular N–H···O and C–H···O interactions, stabilizing its crystal lattice. The target compound’s 3,4-dimethoxyphenethyl group may form analogous interactions, while the chloro substituent could influence packing via halogen bonding.
- NMR Profiles : The target compound’s ¹H NMR would show distinct signals for methoxy protons (~δ 3.7–3.9 ppm) and aromatic protons from the 4-chlorobenzamido group (δ 7.4–7.8 ppm), similar to .
Limitations and Contradictions in Evidence
- Lack of Direct Biological Data : While analogs like provide activity insights, the target compound’s specific pharmacological profile remains unverified.
- Synthetic Yield Discrepancies : Rip-B achieves 80% yield via straightforward benzoylation, whereas indole-2-carboxamides often require multi-step syntheses with lower yields (e.g., ).
Biological Activity
The compound 3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide is a synthetic derivative of indole that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H20ClN3O4
- Molecular Weight : 445.92 g/mol
- IUPAC Name : this compound
The structure features a chlorobenzamide group and a dimethoxyphenyl moiety, which are known to influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in cancer therapy as they can interrupt signaling pathways that promote tumor growth.
Key Mechanisms:
- Inhibition of Cell Proliferation : The compound has demonstrated significant antiproliferative effects on various cancer cell lines.
- Induction of Apoptosis : It has been shown to increase the levels of caspase-3/7, which are markers for apoptosis, particularly in pancreatic cancer cell lines like MiaPaCa2 .
- Cell Cycle Arrest : Studies indicate that the compound may induce G2/M phase arrest in cancer cells, further contributing to its anticancer effects .
Biological Activity Data
The following table summarizes the biological activity data for this compound against various cancer cell lines:
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
- Study on Pancreatic Cancer :
- Comparative Analysis with Existing Therapies :
Q & A
Basic Research Questions
What are the optimal synthetic routes for 3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide, and how can reaction yields be improved?
Methodological Answer:
The synthesis involves coupling intermediates like 4-chlorobenzamide and 3,4-dimethoxyphenethylamine via carbodiimide-mediated activation (e.g., TBTU) in dry DCM. Key steps include:
- Amide bond formation : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent under inert conditions at 0–5°C to minimize side reactions .
- Purification : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and purify via column chromatography. Yield optimization (~65–70%) requires stoichiometric control of reagents and slow addition of TBTU to prevent exothermic side reactions .
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Use DMSO-d6 as a solvent to resolve aromatic protons and confirm substitution patterns (e.g., 3,4-dimethoxyphenyl group at δ 3.7–3.9 ppm) .
- X-ray crystallography : Single-crystal analysis resolves stereoelectronic effects, such as planarity of the indole-carboxamide core and torsion angles between substituents .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 478.14) with <2 ppm error .
How can solubility limitations of this compound be addressed in biological assays?
Methodological Answer:
- Solvent screening : Test DMSO for stock solutions (≤10% v/v in buffer) to avoid precipitation. If DMSO is incompatible, use cyclodextrin-based solubilization .
- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers (e.g., PBS pH 7.4) to ensure monodisperse solutions .
What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
- Kinase inhibition : Use TR-FRET-based assays (e.g., LanthaScreen®) to screen against tyrosine kinases, given structural similarity to indole-based kinase inhibitors .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via nonlinear regression .
Advanced Research Questions
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Core modifications : Replace the 4-chlorobenzamido group with electron-withdrawing substituents (e.g., nitro) to enhance target binding affinity. Compare IC50 shifts in kinase assays .
- Side-chain tuning : Substitute the 3,4-dimethoxyphenethyl group with bulkier arylalkyl chains to improve metabolic stability. Use molecular docking (e.g., AutoDock Vina) to predict steric effects .
How should contradictory data between in vitro and in vivo efficacy be resolved?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability bottlenecks .
- Metabolite identification : Use HPLC-QTOF-MS to detect phase I/II metabolites (e.g., O-demethylation) that may reduce efficacy .
- Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
What strategies are effective for identifying the compound’s molecular targets?
Methodological Answer:
- Chemoproteomics : Use affinity-based probes (e.g., photo-crosslinkers from ) to capture target proteins in lysates, followed by LC-MS/MS identification .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., MAPK/ERK) .
How can crystallographic data resolve ambiguities in binding mode predictions?
Methodological Answer:
- Co-crystallization : Soak the compound into protein crystals (e.g., CDK2 or EGFR kinases) and solve structures at ≤2.0 Å resolution. Refine models using PHENIX to map hydrogen bonds (e.g., indole NH to kinase hinge region) .
- Electrostatic potential maps : Analyze charge complementarity between the 4-chlorobenzamido group and hydrophobic kinase pockets .
What in vivo models are appropriate for evaluating therapeutic potential?
Methodological Answer:
- Xenograft models : Use immunodeficient mice (e.g., NOD/SCID) implanted with patient-derived tumors. Administer compound at 10–50 mg/kg (oral or i.p.) and monitor tumor volume via caliper measurements .
- Toxicology : Assess liver/kidney function (ALT, BUN) and hematological parameters after 28-day dosing .
How can computational modeling improve experimental design for derivative synthesis?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactive sites for electrophilic substitution .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the phenethyl side chain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
